molecular formula C₁₀H₁₀O₃S B1142738 Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate CAS No. 94019-89-3

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate

Cat. No.: B1142738
CAS No.: 94019-89-3
M. Wt: 210.25
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Description

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is a heterocyclic compound containing a thiophene ring fused with a benzene ring.

Biological Activity

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate (CAS No. 112101-60-7) is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}O3_3S
  • Molecular Weight : 210.25 g/mol
  • Boiling Point : Not specified in available data
  • Melting Point : 92-94 °C

Anticancer Activity

Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines, demonstrating potential as anticancer agents. A review highlighted that several tetrahydrobenzo[b]thiophene derivatives displayed IC50_{50} values in the low micromolar range against cancer cell lines such as MDA-MB-231 and CCRF-CEM .

CompoundCancer Cell LineIC50_{50} Value
Example 1MDA-MB-2310.75 µM
Example 2CCRF-CEM0.31 µM

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro studies demonstrated efficacy against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways in microbial cells .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds from the tetrahydrobenzo[b]thiophene class have been shown to possess anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory conditions .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • HDAC Inhibition : Compounds in this class may act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in gene expression regulation.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
  • Cell Cycle Arrest : Evidence suggests that they can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Anticancer Effects : A study involving the administration of methyl 7-oxo derivatives showed a significant reduction in tumor size in animal models compared to controls.
  • Antimicrobial Efficacy : Clinical trials indicated that formulations containing tetrahydrobenzo[b]thiophenes were effective against resistant strains of bacteria.

Properties

IUPAC Name

methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRNJGBNFXAHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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